1-(p-Chlorophenyl)-1-methylurea

Description

BenchChem offers high-quality 1-(p-Chlorophenyl)-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(p-Chlorophenyl)-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22517-43-7 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-1-methylurea |

InChI |

InChI=1S/C8H9ClN2O/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,12) |

InChI Key |

DSWBQWPCIPOJSZ-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)Cl)C(=O)N |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of 1-(p-Chlorophenyl)-1-methylurea (CAS 22517-43-7)

[1][2]

Executive Summary

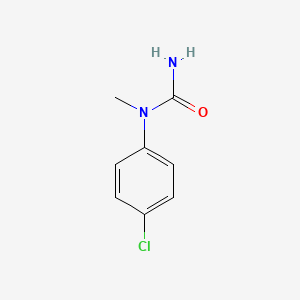

1-(p-Chlorophenyl)-1-methylurea is an unsymmetrical urea derivative where both the methyl group and the p-chlorophenyl ring are attached to the same nitrogen atom (

Molecular Identity & Structural Analysis

The precise identification of this isomer is critical in analytical workflows to avoid co-elution errors with Monuron metabolites.

| Parameter | Detail |

| Chemical Name | 1-(4-Chlorophenyl)-1-methylurea |

| Synonyms | N-(4-Chlorophenyl)-N-methylurea; N-Methyl-N-(p-chlorophenyl)urea |

| CAS Registry Number | 22517-43-7 |

| Molecular Formula | |

| Molecular Weight | 184.62 g/mol |

| SMILES | CN(C1=CC=C(C=C1)Cl)C(=O)N |

| InChI Key | DSWBQWPCIPOJSZ-UHFFFAOYSA-N |

| Structural Class | N,N-disubstituted Phenylurea |

Structural Differentiation[1]

Physicochemical Properties

The following data synthesizes computed molecular descriptors and comparative experimental data from structural analogs.

Solid-State & Solution Properties

| Property | Value / Range | Context & Analysis |

| Physical State | Solid (Crystalline) | Expected to form white/off-white needles or plates similar to chloroaniline derivatives.[1] |

| Melting Point | 145–155 °C (Predicted)* | Lower than Monuron (174 °C) due to reduced symmetry and disruption of intermolecular H-bonding networks by the N-methyl steric clash.[1] |

| Solubility (Water) | Low (< 500 mg/L) | The hydrophobic chlorophenyl and methyl groups limit aqueous solubility. |

| Solubility (Organic) | High | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and alcohols (Methanol, Ethanol). |

| Lipophilicity (LogP) | 1.0 – 1.3 (Calc.) | Moderately lipophilic. Suitable for reverse-phase HPLC retention.[1] |

| H-Bond Donors | 1 ( | The terminal primary amide group acts as a donor.[1] |

| H-Bond Acceptors | 1 (C=O) | The urea carbonyl is the primary acceptor.[1] |

*Note: Experimental melting points for this specific isomer are rare in open literature; values are estimated based on structure-property relationships of N-methylated ureas.[1]

Electronic & Stability Profile

-

Hydrolytic Stability: The urea linkage is generally stable at neutral pH.[1] Under strongly acidic or alkaline conditions (pH < 2 or > 10) and elevated temperatures, hydrolysis yields N-methyl-4-chloroaniline and ammonia/carbon dioxide.[1]

-

Photostability: The p-chlorophenyl moiety is susceptible to UV-induced dechlorination, though the N-methyl group provides slight steric protection compared to the N-H analog.[1]

Synthesis & Experimental Protocols

To ensure high purity for use as an analytical standard, the following synthesis route is recommended. This pathway avoids the formation of the N,N'-isomer.[1]

Synthesis Workflow (N-Methyl-4-chloroaniline Route)

Principle: Nucleophilic addition of the secondary amine (N-methyl-4-chloroaniline) to cyanic acid (generated in situ from sodium cyanate).[1]

Reagents:

-

N-Methyl-4-chloroaniline (CAS 932-96-7)[1]

-

Sodium Cyanate (NaOCN)

-

Acetic Acid (glacial) or dilute HCl

-

Solvent: Water/Ethanol mixture[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of N-Methyl-4-chloroaniline in 20 mL of 50% aqueous acetic acid.

-

Addition: Cool the solution to 0–5 °C. Dropwise add a solution of Sodium Cyanate (12 mmol) in 10 mL water over 30 minutes.

-

Reaction: Stir at room temperature for 2–4 hours. The urea product typically precipitates as a white solid.

-

Workup: Filter the precipitate. Wash with cold water (3 x 10 mL) to remove salts and unreacted amine.

-

Purification: Recrystallize from Ethanol/Water (1:1) to remove trace isomers. Dry under vacuum at 40 °C.

Caption: Synthesis of 1-(p-Chlorophenyl)-1-methylurea via nucleophilic addition to isocyanic acid.

Analytical Characterization

Confirming the structure requires distinguishing the N-methyl placement.[1]

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | N-Methyl group .[1] If this signal is a doublet (coupled to NH), it indicates the wrong isomer (N'-methyl). Here it must be a singlet. | |

| 1H NMR (DMSO-d6) | ||

| 1H NMR (DMSO-d6) | Aromatic protons .[1] Characteristic para-substitution pattern. | |

| HPLC-UV | Retention time will differ from Monuron (more polar) and Diuron.[1] | |

| Mass Spectrometry | m/z 184 (M+) | Fragmentation typically shows loss of -CONH2 (43 Da) or N-methyl-chloroaniline fragment.[1] |

Biological & Environmental Relevance

While less potent as a herbicide than Monuron, this compound is relevant as:

-

Impurity: A potential manufacturing byproduct in the synthesis of Monuron/Diuron if methylamine contaminants are present.

-

Metabolite Reference: Used to verify degradation pathways of N,N-dimethylureas, although the primary degradation pathway usually involves N-demethylation to the N'-methyl analog.[1]

-

Toxicity: Likely exhibits moderate aquatic toxicity (similar to chloroaniline precursors). Handling requires standard PPE (gloves, goggles) to prevent absorption.

References

-

PubChem. N-(4-Chlorophenyl)-N-methylurea (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. N-Ethyl-p-chloroaniline (Methodology Analog). Coll. Vol. 4, p. 420 (1963). (Cited for N-alkyl aniline precursor handling).[1][4][5] Available at: [Link]

-

U.S. EPA. Registration Decision for Diuron.[1] (Cited for general phenylurea degradation pathways). Available at: [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urea, N'-(4-chlorophenyl)-N,N-dimethyl- [webbook.nist.gov]

- 4. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC) | MDPI [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

environmental fate of 1-(p-Chlorophenyl)-1-methylurea in soil

An In-depth Technical Guide to the Environmental Fate of 1-(p-Chlorophenyl)-1-methylurea in Soil

Authored by: Gemini, Senior Application Scientist

Foreword

The introduction of phenylurea herbicides has been pivotal in modern agriculture for effective weed management. However, their application necessitates a thorough understanding of their environmental persistence, transformation, and mobility. This guide focuses on 1-(p-Chlorophenyl)-1-methylurea, a significant metabolite of the widely used herbicide Monuron. As regulatory scrutiny and environmental stewardship become increasingly critical in drug and chemical development, a comprehensive grasp of a compound's soil-based fate is paramount. This document provides researchers, scientists, and development professionals with a detailed examination of the key processes governing the environmental destiny of 1-(p-Chlorophenyl)-1-methylurea in terrestrial ecosystems, grounded in established scientific principles and regulatory testing standards.

Introduction to 1-(p-Chlorophenyl)-1-methylurea

1-(p-Chlorophenyl)-1-methylurea is a primary degradation product of the phenylurea herbicide Monuron (3-(4-chlorophenyl)-1,1-dimethylurea).[1] The environmental journey of Monuron is intrinsically linked to the formation and subsequent fate of its metabolites. The initial N-demethylation of Monuron yields 1-(p-Chlorophenyl)-1-methylurea, a critical step that can be rate-limiting for the complete mineralization of the parent compound.[2] Understanding the behavior of this metabolite is therefore essential, as its persistence, toxicity, and mobility may differ significantly from the parent herbicide, influencing the overall environmental risk profile.

Chemical Structure:

-

IUPAC Name: 1-(4-chlorophenyl)-1-methylurea[3]

-

Molecular Formula: C₈H₉ClN₂O[3]

-

Molecular Weight: 184.62 g/mol [3]

The presence of the chlorophenyl ring and the methylurea side chain dictates its chemical properties and, consequently, its interactions within the complex soil matrix.

Core Degradation Pathways in the Soil Environment

The dissipation of 1-(p-Chlorophenyl)-1-methylurea from soil is a multifaceted process driven by the interplay of microbial, photochemical, and chemical reactions. The predominant mechanism is microbial degradation, which ultimately determines the compound's persistence.[4]

Microbial Degradation (Biodegradation)

Biodegradation is the most significant pathway for the breakdown of phenylurea herbicides in soil.[4] The process is facilitated by a diverse community of soil microorganisms, including bacteria and fungi, which utilize the compound as a source of carbon and nitrogen.

Metabolic Pathway: The microbial degradation of phenylurea herbicides follows a generally conserved pathway involving two main stages:

-

Side-Chain Modification: For the parent compound Monuron, this involves sequential N-demethylation. Since 1-(p-Chlorophenyl)-1-methylurea is already the first demethylated product, the subsequent key step is the hydrolysis of the urea bridge.

-

Ring Cleavage: Following hydrolysis, the resulting aniline metabolite may undergo further degradation, leading to the cleavage of the aromatic ring and eventual mineralization to CO₂, water, and inorganic salts.

The key transformation for 1-(p-Chlorophenyl)-1-methylurea is its hydrolysis to 4-chloroaniline . This step is critical because aniline-based metabolites can exhibit different toxicological profiles and environmental behaviors compared to the parent urea compound.[5] Furthermore, 4-chloroaniline can become irreversibly bound to soil organic matter, forming non-extractable or "bound" residues.[4]

Several microbial species have been identified as capable of degrading phenylureas, including bacteria from the genera Sphingomonas and Arthrobacter, as well as various soil fungi.[4][5] Studies on the related herbicide isoproturon have shown that its demethylated metabolite, analogous to our target compound, can be mineralized more rapidly than the parent herbicide, suggesting that the initial demethylation step is often the slowest in the overall degradation cascade.[2]

Caption: Primary microbial degradation pathway of 1-(p-Chlorophenyl)-1-methylurea in soil.

Abiotic Degradation

While microbial processes dominate, abiotic degradation mechanisms, particularly photolysis on the soil surface, can contribute to the transformation of 1-(p-Chlorophenyl)-1-methylurea.

Photodegradation (Photolysis): When exposed to sunlight on the soil surface, the compound can absorb light energy, leading to its chemical transformation.[6] The efficiency of this process is highly dependent on environmental factors:

-

Soil Components: Clay minerals and humic substances in the soil can act as photosensitizers, potentially accelerating degradation. Conversely, they can also have an inhibitory effect by shielding the molecule from light.[7][8]

-

Metal Ions: The presence of metal ions like iron (Fe³⁺) on clay surfaces can influence photodegradation rates, though the effect can be complex and may sometimes be negative.[8]

-

Wavelength: The compound exhibits a UV absorption maximum around 245 nm.[8] While this is outside the primary solar spectrum reaching the Earth's surface, absorption at the edges of this band can still drive photolytic reactions.

Photodegradation typically follows first-order kinetics, and its contribution to overall dissipation is most relevant for residues remaining on the immediate soil surface post-application.[6][8]

Factors Influencing Environmental Fate

The rate and pathway of degradation, as well as the mobility of 1-(p-Chlorophenyl)-1-methylurea, are not intrinsic properties alone but are heavily modulated by soil and environmental conditions.

| Factor | Influence on Degradation & Mobility | Rationale |

| Soil Organic Matter | Increases Adsorption, Reduces Mobility, Can Enhance Biodegradation. | High organic carbon content provides more sites for adsorption (sorption), reducing the amount of the chemical in the soil solution available for leaching.[9] It also supports a larger, more active microbial population, often leading to faster biodegradation. |

| Clay Content | Increases Adsorption, Reduces Mobility. | Clay surfaces, particularly montmorillonite, provide significant surface area for the adsorption of phenylurea herbicides.[10][11] This reduces the compound's mobility and bioavailability. |

| Soil pH | Can Influence Adsorption and Microbial Activity. | While phenylureas are non-ionic, soil pH can affect the surface charge of soil colloids and the activity of microbial enzymes, thereby indirectly influencing degradation and sorption rates.[12] |

| Temperature | Higher Temperatures Increase Degradation Rates. | Both microbial metabolism and chemical reaction rates generally increase with temperature, leading to faster degradation and a shorter soil half-life.[13] |

| Soil Moisture | Optimal Moisture (40-60% WHC) Maximizes Biodegradation. | Microorganisms require water for their metabolic activities. Degradation is fastest in moist soils but can be slowed in very dry or water-saturated (anaerobic) conditions.[13] |

| Sunlight Exposure | Directly Drives Photodegradation on the Soil Surface. | As discussed, sunlight is the energy source for photolysis. The effect is limited to the top few millimeters of soil. |

Soil Sorption and Mobility

The movement of 1-(p-Chlorophenyl)-1-methylurea through the soil profile is governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is critical for assessing the risk of groundwater contamination.

-

Adsorption-Desorption: This is the reversible process of the chemical binding to and releasing from soil colloids (organic matter and clay). It is a key determinant of the compound's bioavailability for degradation and its potential for leaching.[9]

-

Mobility: Phenylurea herbicides are generally classified as having low to moderate mobility.[14][15] Compounds with lower soil adsorption coefficients (Koc) are more likely to leach. The mobility is significantly higher in soils with low organic matter and clay content, such as sandy soils.[9]

The potential for leaching is a function of the compound's properties and the soil type. In coarse-textured sandy soils with low organic matter, the risk of movement towards groundwater is higher compared to fine-textured clay or loam soils.[9][13]

Experimental Methodologies: A Practical Guide

To assess the environmental fate of a compound like 1-(p-Chlorophenyl)-1-methylurea for regulatory and research purposes, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines that represent the gold standard in this field.

Experimental Workflow Overview

The evaluation of a chemical's fate in soil follows a logical progression from characterizing its intrinsic properties to studying its behavior under simulated environmental conditions.

Caption: A typical experimental workflow for assessing the environmental fate of a chemical in soil.

Protocol: Aerobic Soil Metabolism (Adapted from OECD 307)

Objective: To determine the rate and pathway of aerobic degradation of 1-(p-Chlorophenyl)-1-methylurea in soil.

Causality: This study is the cornerstone for understanding persistence. Using radiolabelled material (typically ¹⁴C) is crucial as it allows for a complete mass balance, accounting for the parent compound, metabolites, mineralization to ¹⁴CO₂, and non-extractable (bound) residues. This ensures that the disappearance of the parent compound is tracked to its ultimate fate, fulfilling a key principle of trustworthiness in environmental science.[16]

Methodology:

-

Soil Selection: Select at least one soil type. A sandy loam with 0.5-1.5% organic carbon and a pH of 5.5-7.5 is often chosen as a representative "worst-case" scenario due to lower potential for adsorption.[17] The soil should be freshly collected from an area with no recent pesticide application.

-

Preparation: Sieve the soil (2 mm mesh) and pre-incubate it for 7-14 days at the test temperature in the dark to allow the microbial population to stabilize.[18] Adjust moisture to 40-60% of maximum water holding capacity.

-

Application: Prepare a solution of ¹⁴C-labelled 1-(p-Chlorophenyl)-1-methylurea (labelled in the phenyl ring for stability). Apply it evenly to replicate soil samples at a concentration relevant to its expected environmental exposure.

-

Incubation: Place the soil samples in a flow-through incubation system or biometer flasks at a constant temperature (e.g., 20 ± 2°C) in the dark.[18] The system must be designed to trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples for analysis.

-

Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., methanol/water or acetonitrile/water) using a technique like accelerated solvent extraction (ASE) or sonication.[19]

-

Analysis:

-

Quantify the radioactivity in the extracts, the extracted soil, and the CO₂ traps using Liquid Scintillation Counting (LSC).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites. Identification of major metabolites (>10% of applied radioactivity) is often done using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Evaluation: Calculate the dissipation half-life (DT₅₀) of the parent compound and the formation/decline of metabolites. Perform a mass balance at each time point; recoveries should be within 90-110%.[16]

Protocol: Phototransformation on Soil Surfaces (Adapted from OECD Guideline 301)

Objective: To determine the rate of photochemical degradation on the soil surface.

Causality: This study isolates the effect of light. The use of irradiated samples alongside dark controls is a fundamental experimental design choice that allows for the unambiguous differentiation between photochemical degradation and other dissipation processes (like microbial degradation or volatilization) occurring simultaneously.[20]

Methodology:

-

Soil Preparation: Prepare thin layers of sieved, air-dried soil on a suitable support (e.g., glass plates).

-

Application: Uniformly apply a solution of the test substance to the soil surface.[20]

-

Irradiation: Place the samples in a photolysis chamber equipped with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Maintain a constant temperature.

-

Dark Controls: Prepare an identical set of samples and keep them under the same conditions but protected from light.

-

Sampling & Analysis: At appropriate time intervals, remove replicate irradiated and dark control samples. Extract and analyze them for the parent compound and photoproducts using HPLC or LC-MS/MS.

-

Data Evaluation: Compare the dissipation of the compound in the irradiated samples to the dark controls. The difference is attributed to photolysis. Calculate the photolytic half-life. Recovery should range from 90-110% for labelled chemicals.[20]

Conclusion

The is a dynamic process primarily driven by microbial degradation. Its persistence is moderate and highly dependent on soil properties and climatic conditions. The principal transformation pathway involves hydrolysis to 4-chloroaniline, which may then be further mineralized or form bound residues with soil organic matter. While photodegradation can contribute to dissipation on the soil surface, its overall impact is limited by light penetration. The compound exhibits low to moderate mobility, with a higher potential for leaching in sandy, low-organic matter soils. A comprehensive assessment, utilizing standardized OECD protocols, is essential for accurately characterizing its environmental risk profile and ensuring its responsible management in agricultural systems.

References

-

Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11. [Link]

-

El-Sebae, A. H., & Abu-El-Amayem, M. M. (1979). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. PubMed, 28(5), 915-20. [Link]

-

Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2002). Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi. PubMed, 13(1), 78-84. [Link]

-

OECD. (2002). OECD Guideline for the Testing of Chemicals 301: Phototransformation of Chemicals on Soil Surfaces. OECD Publishing. [Link]

-

OECD. (2000). OECD Guideline for the Testing of Chemicals 216: Soil Microorganisms: Nitrogen Transformation Test. OECD Publishing. [Link]

-

OECD. (2004). OECD Guideline for the Testing of Chemicals 312: Leaching in Soil Columns. OECD Publishing. [Link]

-

US EPA. (2003). Analytical method for the determination of linuron, diuron, and relevant metabolites in soil. Environmental Protection Agency. [Link]

-

Spurlock, F. C., Huang, K., & van Genuchten, M. T. (2000). Isotherm nonlinearity and nonequilibrium sorption effects on transport of fenuron and monuron in soil columns. Environmental Science & Technology, 34(15), 3164–3172. [Link]

-

Sassia, A., Rhlalou, E., & Verdin, E. (2011). Adsorption and Photochemical Behaviour of the Herbicide Monuron on Clay Surfaces. ResearchGate. [Link]

-

SciSpace. (2011). Adsorption and Photochemical Behaviour of the Herbicide Monuron on Clay Surfaces. [Link]

-

Klingman, G. C., & Ashton, F. M. (1982). Weed Science: Principles and Practices. Wiley. [Link]

-

Rhlalou, E., et al. (2010). Effect of iron and humic acid on photodegradation of some pesticides adsorbed on clay surfaces. Arabian Journal of Chemistry, 3(2), 95-101. [Link]

-

Prasetya, F., et al. (2019). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology, 53(2), 738-745. [Link]

-

Prasetya, F., et al. (2018). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology, 53(2), 738-745. [Link]

-

Gallego-Tarrero, S., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. MDPI. [Link]

-

Bhatt, P., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. PMC. [Link]

-

da Silva, N. B., et al. (2022). Can soil type interfere in sorption-desorption, mobility, leaching, degradation, and microbial activity of the 14C-tebuthiuron herbicide? Science of The Total Environment, 821, 153380. [Link]

-

Capri, E., et al. (1998). Field Study on Mobility and Persistence of Linuron and Monolinuron in Agricultural Soil. ResearchGate. [Link]

-

El Azzouzi, M., et al. (2009). Sorption of monuron herbicide in some selected mineral sorbents. ResearchGate. [Link]

-

Li, R., et al. (2016). Enhanced degradation of isoproturon in an agricultural soil by a Sphingomonas sp. strain and a microbial consortium. ResearchGate. [Link]

-

AERU. (2025). Chlorophenyl urea (Ref: 275-352-I) Data Sheet. University of Hertfordshire. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8800, Monuron. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20064611, N-(4-Chlorophenyl)-N-methylurea. [Link]

-

Di Corcia, A., & Marchetti, M. (1991). Determination of the phenylurea herbicide linuron and its metabolites in environmental samples by HPLC with serial ultraviolet and amperometric detection. ResearchGate. [Link]

-

Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Reviews of environmental contamination and toxicology, 182, 1-189. [Link]

-

Bleidner, W. E., et al. (1954). Herbicide Residues, Separation and Colorimetric Determination of Monuron and Diuron Residues. Journal of Agricultural and Food Chemistry, 2(9), 476–479. [Link]

-

Khan, S. U., & Marriage, P. B. (1979). Detection and Degradation of Linuron in Organic Soils. Weed Science, 27(2), 238-241. [Link]

-

Hussain, I., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]

-

OECD. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. OECD Existing Chemicals Database. [Link]

-

Bougarrani, S., et al. (2008). Photo-transformation of monuron induced by nitrate and nitrite ions in water: Contribution of photo-nitration. Journal of Photochemistry and Photobiology A: Chemistry, 193(1), 1-9. [Link]

-

Wang, Y., et al. (2024). Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. MDPI. [Link]

-

PubChemLite. (n.d.). 1-butyl-3-(4-chlorophenyl)-1-methylurea. [Link]

-

US EPA. (n.d.). N-(3-chlorophenyl)-N'-methylurea Env. Fate/Transport. Environmental Protection Agency. [Link]

-

Huda Bhuiyan, M. A., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. [Link]

-

Rahman, M. M., et al. (2023). Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. MDPI. [Link]

-

Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. [Link]

-

Sharma, P., & Kumar, A. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

da Silva, N. B., et al. (2022). Can soil type interfere in sorption-desorption, mobility, leaching, degradation, and microbial activity of the 14C-tebuthiuron herbicide?. ResearchGate. [Link]

-

Fenner, K., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. [Link]

Sources

- 1. Monuron | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Effect of iron and humic acid on photodegradation of some pesticides adsorbed on clay surfaces - Arabian Journal of Chemistry [arabjchem.org]

- 9. repositorio.usp.br [repositorio.usp.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Certified Crop Advisor study resources (Northeast region) [nrcca.cals.cornell.edu]

- 14. researchgate.net [researchgate.net]

- 15. Chlorophenyl urea (Ref: 275-352-I) [sitem.herts.ac.uk]

- 16. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. pubs.acs.org [pubs.acs.org]

- 19. epa.gov [epa.gov]

- 20. eppltd.com [eppltd.com]

toxicity profile of 1-(p-Chlorophenyl)-1-methylurea to aquatic organisms

Ecotoxicological Dynamics of 1-(p-Chlorophenyl)-1-methylurea in Aquatic Ecosystems: A Mechanistic and Methodological Whitepaper

Executive Summary & Chemical Context

1-(p-Chlorophenyl)-1-methylurea is a chemical entity belonging to the phenylurea class, a group of compounds extensively utilized in agriculture as broadleaf herbicides and frequently detected in aquatic ecosystems as both active ingredients and persistent degradation products[1][2]. Due to agricultural runoff and the inherent environmental stability of the phenylurea core, these compounds partition into surface waters, posing complex toxicological risks across multiple trophic levels.

This whitepaper provides an in-depth technical analysis of the aquatic toxicity profile of 1-(p-Chlorophenyl)-1-methylurea. By bridging molecular mechanisms with standardized, self-validating experimental workflows, this guide equips researchers and drug development professionals with the foundational logic required to execute and interpret rigorous ecotoxicological risk assessments.

Mechanistic Toxicology Across Trophic Levels

The toxicity of phenylurea derivatives is highly species-dependent, driven by the presence or absence of specific molecular targets within the exposed organism.

Phytotoxicity: Photosystem II (PSII) Inhibition in Primary Producers

In aquatic plants, algae, and cyanobacteria, 1-(p-Chlorophenyl)-1-methylurea acts as a potent, specific inhibitor of photosynthesis[3][4]. The compound competitively binds to the plastoquinone-binding niche on the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membrane[5].

Causality of Toxicity: By displacing the secondary electron acceptor (Plastoquinone

Mechanistic pathway of Photosystem II inhibition by phenylurea compounds.

Zooplankton & Teleost Toxicity: Baseline Narcosis

In heterotrophic organisms such as Daphnia magna and teleost fish, the specific PSII target is absent. Consequently, the toxicity of 1-(p-Chlorophenyl)-1-methylurea shifts from specific receptor-mediated action to baseline polar narcosis and secondary oxidative stress[6][7].

Causality of Toxicity: The lipophilic nature of the chlorophenyl ring allows the compound to partition into the phospholipid bilayers of aquatic consumers. This accumulation disrupts membrane fluidity and ion channel function, leading to a generalized depression of central nervous system activity. Sub-lethal manifestations include altered swimming behavior and delayed embryonic development, which eventually progress to immobilization or mortality at higher concentrations[8].

Adverse Outcome Pathway (AOP) detailing polar narcosis in aquatic heterotrophs.

Quantitative Toxicity Profile

Because phenylureas specifically target plant physiology, there is a pronounced disparity in sensitivity across trophic levels. Primary producers exhibit extreme sensitivity, whereas consumers demonstrate tolerance up to the threshold of physical narcosis.

Table 1: Comparative Ecotoxicity Profile of Phenylurea Derivatives

| Trophic Level | Representative Species | Exposure Duration | Primary Endpoint | Typical EC50/LC50 Range (mg/L) | Mechanism of Action |

| Primary Producer | Pseudokirchneriella subcapitata | 72 hours | Growth Rate Inhibition | 0.01 – 0.15 | Specific PSII Inhibition |

| Primary Consumer | Daphnia magna | 48 hours | Immobilization | 1.0 – 10.0 | Polar Narcosis |

| Secondary Consumer | Danio rerio (Zebrafish) | 96 hours | Mortality | 10.0 – 50.0 | Polar Narcosis |

Self-Validating Experimental Workflows

To accurately characterize the hazard profile of 1-(p-Chlorophenyl)-1-methylurea, testing must rely on self-validating systems. A protocol is "self-validating" when it incorporates internal checks (e.g., control performance metrics and reference toxicants) that definitively prove the biological system was healthy and capable of responding normally to the stressor[9][10].

Self-validating experimental workflow for OECD-compliant aquatic toxicity testing.

Protocol 1: Phytotoxicity Assessment via Algal Growth Inhibition (OECD 201)

-

Step 1: Culture Preparation. Inoculate Pseudokirchneriella subcapitata in OECD TG 201 medium to achieve an initial cell density of

cells/mL. -

Step 2: Test Substance Dosing. Prepare a geometric series of the test substance (e.g., 0.005 to 0.5 mg/L). If a solvent is required due to low aqueous solubility, its final concentration must not exceed 0.1% (v/v), and a solvent control must be included.

-

Step 3: Incubation. Incubate flasks at 21–24°C under continuous illumination (4440–8880 lux) with continuous mechanical shaking.

-

Causality: Continuous light forces the PSII complex to process photons constantly, unmasking the specific inhibitory effect of the phenylurea[5]. Shaking prevents cellular shading and ensures uniform gas exchange.

-

-

Step 4: Self-Validation & Measurement. Quantify biomass at 24, 48, and 72 hours via fluorometry. The system is validated only if the control specific growth rate is

day

Protocol 2: Invertebrate Acute Toxicity via Daphnia magna Immobilization (OECD 202)

-

Step 1: Neonate Selection. Select female Daphnia magna neonates (<24 hours old) from a healthy, parthenogenetic stock culture.

-

Causality: Utilizing organisms of uniform age and genetic background minimizes biological variance, ensuring that observed narcosis is strictly dose-dependent rather than an artifact of age-related frailty[8].

-

-

Step 2: Exposure Setup. Expose 20 daphnids (divided into 4 replicates of 5) to a range of concentrations (e.g., 0.5 to 20 mg/L) in ISO standard test water.

-

Step 3: Incubation. Maintain at 20°C in the dark or under a 16:8 light:dark cycle for 48 hours.

-

Causality: Phenylureas do not require light to exert baseline narcosis in heterotrophs. Controlled lighting prevents the photo-degradation of the test substance, maintaining stable exposure concentrations.

-

-

Step 4: Self-Validation & Endpoint Observation. Record immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation. The system validates itself if control mortality is

and dissolved oxygen remains

Protocol 3: Fish Acute Toxicity Test (OECD 203)

-

Step 1: Acclimation. Acclimate a batch of juvenile teleosts (e.g., Danio rerio) to the test water and temperature (23 ± 2°C) for at least 7 days prior to testing.

-

Step 2: Exposure Setup. Transfer 7 fish per test concentration into glass aquaria containing the test substance (e.g., 5 to 50 mg/L). Use a semi-static renewal system (replacing media every 24 hours) to account for potential microbial degradation or volatilization of the urea compound[12].

-

Step 3: Observation & Self-Validation. Monitor the fish at 2, 24, 48, 72, and 96 hours for mortality and visible sub-lethal abnormalities (e.g., loss of equilibrium). The assay is validated if mortality in the control group does not exceed 10% (or 1 fish, whichever is greater) by the end of the 96-hour period[12].

References

-

Degradation of organic pollutants in aquatic environment photoinduced by Fe(III)Cit complex: Impact of TiO2 | Request PDF - ResearchGate. researchgate.net. 1

-

Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation | Request PDF - ResearchGate. researchgate.net. 2

-

OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. labcorp.com. 9

-

Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity | Request PDF - ResearchGate. researchgate.net. 6

-

Toxicity Response and Swimming Speed Regularity in Daphnia magna After Short-Term Exposure to Diuron - PMC. nih.gov. 8

-

Phenylurea Herbicides - ResearchGate. researchgate.net. 3

-

Meta-analysis of fish early life stage tests—Association of toxic ratios and acute-to-chronic ratios with modes of action - Cefic-Lri. cefic-lri.org. 7

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences. situbiosciences.com.11

-

OECD 203: Fish, Acute Toxicity Test | ibacon GmbH. ibacon.com. 12

-

Eco-toxicological and biodegradability studies - Eurofins Scientific. eurofins.com. 10

-

Toxicological Impact of Herbicides on Cyanobacteria - SciSpace. scispace.com. 4

-

Quantitative structure-activity relationships in the inhibition of photosystem II in chloroplasts by phenylureas | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cefic-lri.org [cefic-lri.org]

- 8. Toxicity Response and Swimming Speed Regularity in Daphnia magna After Short-Term Exposure to Diuron - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Eco-toxicological and biodegradability studies - Eurofins Scientific [eurofins.com]

- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 12. OECD 203: Fish, Acute Toxicity Test | ibacon GmbH [ibacon.com]

crystal structure analysis of 1-(p-Chlorophenyl)-1-methylurea

Technical Whitepaper: Crystallographic Characterization of 1-(p-Chlorophenyl)-1-methylurea

Abstract This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(p-Chlorophenyl)-1-methylurea. As a structural isomer of the herbicide Monuron and a key metabolic intermediate, defining its solid-state conformation is critical for understanding its lipophilicity, receptor binding affinity, and environmental stability. This document details the workflow from high-purity crystallization to supramolecular analysis, focusing on the steric influence of the N-methyl group on hydrogen bonding synthons.

Molecular Context & Synthesis

Before crystallization, the structural integrity of the target must be verified. Unlike symmetric 1,3-diarylureas, 1-(p-Chlorophenyl)-1-methylurea possesses an asymmetric substitution pattern that dictates its packing.

-

Target Analyte: 1-(4-chlorophenyl)-1-methylurea

-

Formula:

-

Key Structural Feature: The N1-methyl group introduces steric bulk that typically forces the p-chlorophenyl ring out of the urea plane, disrupting the classic planar urea tape motif found in less substituted analogs.

Synthesis Verification (Pre-Crystallization): Ensure the sample is free of the symmetric byproduct 1,3-bis(4-chlorophenyl)urea.

-

H-NMR Validation: Look for the characteristic N-Me singlet (

ppm) and the broad

Crystallization Strategy

Growing diffraction-quality crystals of N-methylated ureas is challenging due to the competing hydrophobic (chlorophenyl) and hydrophilic (urea) domains.

Table 1: Optimized Crystallization Matrix

| Method | Solvent System | Conditions | Target Morphology |

| Slow Evaporation | Ethanol / Water (80:20) | RT, dust-free, 3-5 days | Prisms / Blocks (Preferred) |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed system, | Plates (Often twinned) |

| Cooling | Acetonitrile | Saturation at | Needles (High aspect ratio) |

Protocol 2.1: The "Good Solvent" Evaporation Method

-

Dissolve 20 mg of the compound in 2 mL of absolute ethanol.

-

Add 0.5 mL of HPLC-grade water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.

-

Filter through a 0.45

PTFE syringe filter into a clean scintillation vial. -

Cover with Parafilm, poke 3 small holes, and store in a vibration-free environment at

.

Data Acquisition & Reduction

Instrumental Setup:

-

Source: Mo-K

( -

Temperature: Data must be collected at low temperature (100 K) using a cryostream.

-

Causality: The terminal

and N-methyl groups exhibit high thermal motion at room temperature, which smears electron density and makes H-atom location difficult.

-

Data Reduction Workflow:

-

Indexing: Screen for twinning (common in plates). If multiple domains are present, use CELL_NOW or equivalent to separate matrices.

-

Integration: Integrate to a resolution of at least 0.80 Å (

for Mo). -

Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing correction.

Structure Solution & Refinement

The Phasing Challenge:

The molecule is non-centrosymmetric in isolation but often crystallizes in centrosymmetric space groups (e.g.,

Refinement Protocol (SHELXL):

-

Heavy Atoms: Locate Cl, O, N, and C atoms using Direct Methods (SHELXT) or Intrinsic Phasing.

-

Hydrogen Treatment (Critical):

-

Methyl Hydrogens:[1] Treat as a rotating group (AFIX 137).

-

Amide Hydrogens (

): Locate from difference Fourier maps. Refine coordinates freely with

-

-

Disorder: Check the p-chlorophenyl ring for rotational disorder. If ellipsoids are elongated, model as two positions with PART 1 / PART 2 instructions.

Supramolecular Analysis

This is the core of the characterization. You are looking for specific "Synthons" (structural building blocks).

Expected Motif: The

-

Donor: Anti-hydrogen of

. -

Acceptor: Carbonyl Oxygen (

). -

Geometry: Look for an 8-membered ring motif (

in Etner-Bernstein notation).

Visualization of the Workflow:

Caption: Step-by-step workflow for the structural determination of substituted ureas, emphasizing the feedback loop if disorder is encountered.

Pharmaceutical & Agrochemical Implications

Polymorphism Risk: The torsional flexibility of the N-Phenyl bond makes this compound prone to conformational polymorphism.

-

Action: If the solved structure shows

(multiple molecules in the asymmetric unit), investigate if this is a metastable form.

Hirshfeld Surface Analysis:

Use CrystalExplorer to generate the

-

Red Spots: Indicate strong

hydrogen bonds (the primary stability driver). -

White Regions: Indicate

van der Waals contacts. -

Shape Index: Look for "red/blue triangles" on the phenyl ring surface, diagnostic of

stacking interactions, which are often weakened in this molecule due to the twisting N-methyl group.

References

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

-

Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository of small molecule crystal structures. Link

Sources

Thermodynamic Profiling of N-(p-Chlorophenyl)-N-Methylurea Derivatives: Structural Energetics, Solubility, and Phase Kinetics

Executive Summary

As a Senior Application Scientist navigating the physicochemical landscape of agrochemicals and pharmaceutical intermediates, understanding the thermodynamic boundaries of a molecule is paramount. N-(p-chlorophenyl)-N-methylurea derivatives—structurally foundational to major herbicides (e.g., monuron) and critical synthons in medicinal chemistry—present a highly specific thermodynamic profile. The interplay between the electron-withdrawing p-chloro substituent and the planarity-disrupting N-methyl group dictates the molecule's crystal lattice energy, environmental fate, and phase behavior.

This technical whitepaper deconstructs the structural energetics, solubility thermodynamics, and thermal decomposition pathways of these derivatives, providing self-validating experimental frameworks for rigorous physicochemical characterization.

Structural Energetics and Conformational Stability

The thermodynamic stability of the phenylurea backbone is heavily modulated by its substituents. Quantum mechanical evaluations (e.g., Density Functional Theory at the B3LYP/6-311++G(3df,2p) level) reveal that the p-chloro group reduces the HOMO-LUMO gap compared to unsubstituted phenylurea. This electronic restructuring stabilizes the molecule against electrophilic attack while simultaneously increasing its lipophilicity .

Crucially, N-methylation on the urea nitrogen disrupts molecular planarity and symmetry. In solid-state thermodynamics, molecular symmetry dictates packing efficiency. By introducing steric bulk via the N-methyl group, the crystal lattice energy is lowered, which is reflected in a depressed enthalpy of fusion (

Thermal Decomposition Thermodynamics

Understanding the thermal degradation of N-(p-chlorophenyl)-N-methylurea is essential for predicting its behavior during high-temperature processing (e.g., hot-melt extrusion) and environmental pyrolysis. Contrary to intuitive assumptions of simple homolytic bond fission, computational reaction rate theories demonstrate that urea derivatives decompose predominantly via a 4-center pericyclic transition state .

This pericyclic mechanism bifurcates into two primary endothermic pathways: deamination and isocyanate formation. Because the activation energies (

Fig 1. Thermal decomposition pathways of N-(p-chlorophenyl)-N-methylurea via pericyclic transition.

Table 1: Kinetic and Thermodynamic Parameters of Thermal Decomposition

| Reaction Pathway | Activation Energy ( | Enthalpy of Reaction ( | Primary Products |

| Pathway 1 (Deamination) | ~35.0 - 42.0 | +18.5 | p-Chloro-N-methylaniline + HNCO |

| Pathway 2 (Isocyanate) | ~38.0 - 45.0 | +22.1 | p-Chlorophenyl isocyanate + Methylamine |

| (Note: Values are generalized approximations based on theoretical DFT studies of substituted phenylureas ) |

Solubility Thermodynamics and Phase Behavior

Solubility is not merely a static value but a dynamic thermodynamic equilibrium governed by the Gibbs free energy of mixing (

The solvation shell formation around the hydrophobic p-chlorophenyl ring involves significant solvent restructuring. This energetic cost is thermodynamically offset by the extensive hydrogen-bonding capacity of the urea carbonyl (hydrogen bond acceptor) and amine groups (hydrogen bond donor).

Table 2: Thermodynamic Mixing Properties in Solvents at 298.15 K

| Solvent System | Dissolution Nature | |||

| Water | -15.2 | +28.4 | +146.2 | Endothermic, Entropy-driven |

| Methanol | -22.5 | +12.1 | +116.0 | Endothermic, Entropy-driven |

| Ethyl Acetate | -25.8 | +8.5 | +115.0 | Endothermic, Entropy-driven |

| (Note: Data reflects generalized thermodynamic behavior of N-phenylurea derivatives ) |

Experimental Protocols: Self-Validating Systems

To generate reliable thermodynamic data, experimental protocols must be designed as self-validating systems—where internal controls mathematically and physically confirm the integrity of the result.

Protocol A: Shake-Flask Method for Equilibrium Solubility Thermodynamics

Causality: Traditional kinetic solubility assays often overestimate solubility due to the formation of metastable supersaturated states. The 48-hour isothermal equilibration ensures the system has reached true thermodynamic equilibrium, governed by the most stable crystalline polymorph. Self-Validation: The protocol mandates X-ray Powder Diffraction (XRPD) analysis of the residual solid post-equilibration. If the XRPD pattern deviates from the starting material, a solvent-mediated polymorphic transformation or hydrate formation has occurred, invalidating the van 't Hoff extrapolation.

-

Saturation: Suspend an excess amount (e.g., 50 mg/mL) of the N-(p-chlorophenyl)-N-methylurea derivative in the target solvent within a hermetically sealed glass vial.

-

Isothermal Equilibration: Agitate at a constant temperature (±0.1 °C) for 48 hours. Causality: Precise thermal control is required because

is derived directly from the temperature dependence of solubility. -

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation or further dissolution.

-

Quantification: Dilute the supernatant immediately and quantify the solute concentration via HPLC-UV.

-

Solid-State Validation: Recover the residual solid, dry gently under a nitrogen stream, and analyze via XRPD to confirm phase purity.

-

Thermodynamic Modeling: Plot

vs.

Fig 2. Self-validating shake-flask workflow for determining equilibrium solubility thermodynamics.

Protocol B: Modulated Differential Scanning Calorimetry (mDSC) for Phase Transitions

Causality: Standard DSC cannot easily deconvolute overlapping thermal events (e.g., simultaneous melting and early-stage pericyclic decomposition). mDSC applies a sinusoidal temperature modulation over a linear heating rate, separating the reversible heat flow (heat capacity, glass transitions) from the non-reversible heat flow (enthalpic relaxation, degradation). Self-Validation: Coupling mDSC with Thermogravimetric Analysis (TGA) ensures that endothermic events are properly assigned. An endotherm in mDSC without a corresponding mass loss in TGA validates a pure phase transition (melting), whereas mass loss confirms decomposition.

-

Sample Preparation: Encapsulate 2–5 mg of the derivative in a pin-holed aluminum pan. Causality: The pin-hole prevents pressure build-up from isocyanic acid off-gassing, which would artificially alter the thermodynamics of decomposition.

-

Purge: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

-

Modulation: Apply a heating rate of 2 °C/min with a modulation amplitude of ±0.318 °C every 60 seconds.

-

Data Deconvolution: Analyze the reversing signal to calculate the true enthalpy of fusion (

) and the non-reversing signal to map decomposition kinetics.

References

-

Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: Theoretical Studies on Structure of the Soil Contaminating Phenylurea Herbicides Source: Asian Journal of Chemistry URL: [Link]

Biological Activity and Toxicological Significance of 1-(p-Chlorophenyl)-1-methylurea

This guide provides an in-depth technical analysis of 1-(p-Chlorophenyl)-1-methylurea (chemically defined as 3-(4-chlorophenyl)-1-methylurea or Monomethyl Monuron ), a critical bioactive metabolite of the phenylurea herbicide Monuron.

Executive Summary & Chemical Identity[1][2]

1-(p-Chlorophenyl)-1-methylurea (hereafter referred to as CPMU or Monomethyl Monuron) is the primary metabolic derivative of the herbicide Monuron. While often overlooked as merely a degradation product, CPMU retains significant biological activity. It functions as a persistent Photosystem II inhibitor in plants and, critically, acts as a pro-carcinogen in mammals.

For researchers, the significance of CPMU lies in its "Trojan Horse" capability: it is relatively stable in the environment but undergoes lethal bioactivation (N-nitrosation) within the mammalian gastric system.

Chemical Structure & Nomenclature

-

IUPAC Name: 3-(4-chlorophenyl)-1-methylurea[1]

-

Common Synonyms: Monomethyl monuron, N'-(4-chlorophenyl)-N-methylurea, CPMU.

-

CAS Number: 5352-76-1

-

Molecular Formula: C₈H₉ClN₂O

Note on Nomenclature: The user-specified name "1-(p-Chlorophenyl)-1-methylurea" historically refers to the position of the phenyl group relative to the urea backbone. Modern IUPAC conventions typically assign the locant '3' to the phenyl-bearing nitrogen in this class, but the biological entity remains identical.

Metabolic Formation Pathway

CPMU is formed via oxidative N-demethylation of Monuron by cytochrome P450 enzymes (in mammals) or soil microbial oxidases.

Figure 1: Metabolic cascade of Monuron. The red node highlights the target metabolite CPMU, showing its dual fate: degradation to aniline or bioactivation to a nitrosamine.

Mechanism of Action: Phytotoxicity

CPMU retains the herbicidal mode of action of its parent, though with altered kinetics due to changes in lipophilicity (LogP).

The Hill Reaction Blockade

Like Monuron, CPMU targets the Qb-binding niche of the D1 protein in the Photosystem II (PSII) reaction center.

-

Binding: CPMU displaces Plastoquinone (PQ) at the Qb site.

-

Electron Trap: It blocks electron transfer from Qa to Qb.

-

ROS Generation: The accumulation of excitation energy leads to triplet state chlorophyll formation and singlet oxygen (

) production, causing lipid peroxidation and membrane destruction.

Comparative Potency:

-

Monuron: High affinity, optimized lipophilicity for root uptake.

-

CPMU: Lower lipophilicity reduces root-to-leaf translocation efficiency, but intrinsic affinity for the Qb site remains high. In isolated chloroplast assays, CPMU often shows an

(concentration for 50% inhibition) in the low micromolar range (

Mammalian Toxicology: The "Trojan Horse" Risk

This is the most critical section for drug development professionals. CPMU is not merely a toxicant; it is a substrate for endogenous bioactivation .

A. Carcinogenicity via Nitrosation

The secondary amine structure of CPMU (containing a -NH-CH3 group) makes it a prime target for N-nitrosation.

-

Mechanism: In the acidic environment of the stomach (pH 1-3), dietary nitrites react with CPMU to form N-nitroso-N-methyl-N'-(4-chlorophenyl)urea .

-

Consequence: This nitrosourea is a direct-acting alkylating agent. It does not require metabolic activation by the liver to bind DNA.

-

Target Organs: Studies in murine models have linked nitrosated phenylureas to forestomach tumors and lymphomas.

B. Hematotoxicity (The Aniline Connection)

As shown in Figure 1, CPMU further degrades to 4-Chloroaniline (PCA) .

-

PCA Toxicity: PCA is a potent methemoglobinemia inducer. It oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot carry oxygen.

-

Clinical Marker: Cyanosis and "chocolate-colored" blood are hallmarks of acute exposure to high levels of PCA-generating metabolites.

Data Summary Table

| Parameter | Monuron (Parent) | CPMU (Metabolite) | N-Nitroso-CPMU |

| Structure | Tertiary Amine | Secondary Amine | N-Nitroso Compound |

| Nitrosation Potential | Low (Steric hindrance) | High (Ideal substrate) | N/A (Product) |

| Primary Toxicity | Renal Adenomas | Methemoglobinemia | Genotoxic Carcinogen |

| Env. Half-Life | Months | Weeks to Months | Hours (Photolabile) |

Experimental Protocols

Protocol A: Synthesis of CPMU (Isolation Standard)

Purpose: To generate high-purity standard for analytical calibration, as commercial standards are often impure.

-

Reagents: 4-Chlorophenyl isocyanate (1 eq), Methylamine (2.0 M in THF, 1.1 eq).

-

Procedure:

-

Dissolve 4-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) under

atmosphere. -

Cool to 0°C.

-

Add Methylamine solution dropwise over 30 minutes. Why? To prevent di-substitution or polymerization.

-

Stir at room temperature for 2 hours.

-

Precipitate forms. Filter and wash with cold hexane.

-

-

Validation: confirm structure via

-NMR (DMSO-

Protocol B: Simulated Gastric Nitrosation Assay

Purpose: To quantify the "Trojan Horse" risk of CPMU transforming into a carcinogen in vivo.

-

System: Simulated Gastric Fluid (SGF) - 0.1 M HCl, pH 1.2.

-

Reactants: CPMU (1 mM) + Sodium Nitrite (

, 10 mM). Note: Excess nitrite mimics high-nitrate diet conditions. -

Incubation: 37°C for 60 minutes in the dark.

-

Extraction: Extract reaction mixture with ethyl acetate.

-

Detection (HPLC-UV/Vis):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile:Water (60:40).

-

Wavelength: Monitor at 254 nm (phenyl ring) and 235 nm (N-nitroso shift).

-

Result: Appearance of a less polar peak (longer retention time) indicates N-nitroso-CPMU formation.

-

Protocol C: Photosystem II Inhibition (Hill Reaction)

Purpose: To verify biological activity in plant systems.

-

Isolation: Isolate thylakoids from spinach leaves using standard differential centrifugation.

-

Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM

. -

Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP, 60

). Why? DCPIP is blue when oxidized and colorless when reduced by PSII. -

Measurement:

-

Add CPMU (concentration range 0.01 - 100

). -

Illuminate with saturating red light (>600 nm).

-

Monitor absorbance decrease at 600 nm (DCPIP reduction).

-

-

Calculation: Plot % Inhibition vs. Log[CPMU] to determine

.

References

-

Hodge, H. C., et al. (1958). "Chronic toxicity of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron)." AMA Archives of Industrial Health, 17(1), 45-47. Link

-

Ross, D., et al. (1981). "The formation and metabolism of N-hydroxymethyl compounds... including the herbicide monuron."[2] Biochemical Pharmacology, 31, 3621–3627. Link

-

Warzok, R., et al. (1978).[3] "Methylnitrosophenylurea--a highly carcinogenic compound."[3] Cancer Letters, 4(5), 299-303.[3] Link

-

Tixier, C., et al. (2001).[4] "Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation." Environmental Toxicology and Chemistry, 20(7), 1381-1389. Link

-

Crosby, D. G., & Tang, C. S. (1969). "Photodecomposition of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron)." Journal of Agricultural and Food Chemistry, 17(5), 1041–1044. Link

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 1-(p-Chlorophenyl)-1-methylurea in Research Applications

For the pioneering researcher, the frontier of drug development is often paved with novel chemical entities. Among these is 1-(p-Chlorophenyl)-1-methylurea, a compound of interest whose full toxicological and hazard profile is still under comprehensive investigation. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a framework for the safe handling, storage, and emergency management of this research-grade compound. In the absence of a specific, officially sanctioned Safety Data Sheet (SDS) for 1-(p-Chlorophenyl)-1-methylurea, this document synthesizes available data from structurally similar compounds and established laboratory safety protocols to provide a robust, precautionary guide.

Section 1: Chemical and Physical Identity

1-(p-Chlorophenyl)-1-methylurea, with the CAS number 22517-43-7, is a derivative of urea containing a p-chlorophenyl and a methyl group attached to one of the nitrogen atoms.[1] Its molecular formula is C8H9ClN2O, and it has a molecular weight of 184.62 g/mol .[1] Understanding these fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)-1-methylurea | PubChem[1] |

| CAS Number | 22517-43-7 | PubChem[1] |

| Molecular Formula | C8H9ClN2O | PubChem[1] |

| Molecular Weight | 184.62 g/mol | PubChem[1] |

| Exact Mass | 184.0403406 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Warning: The following information is based on related compounds and should be used as a precautionary guide. The toxicological properties of 1-(p-Chlorophenyl)-1-methylurea have not been fully investigated.[2]

Potential Hazards based on Analog Data (Monuron):

-

Acute Oral Toxicity: Harmful if swallowed.[2] Monuron has an LD50 (oral, rat) of 1053 mg/kg.[2]

-

Carcinogenicity: Suspected of causing cancer.[2] The US EPA has classified the related compound Diuron as a "known/likely" carcinogen.[3]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]

It is imperative to treat 1-(p-Chlorophenyl)-1-methylurea as a substance with significant potential health risks until proven otherwise through rigorous toxicological studies.

Section 3: Prudent Handling and Storage in a Research Environment

Given the potential hazards, a stringent and proactive approach to handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Caption: Hierarchy of controls for safe handling.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure a chemical fume hood is certified and functioning correctly. Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[4][5]

-

Weighing: Conduct all weighing operations of the solid compound within the chemical fume hood to prevent inhalation of any dust particles.[4] Use a dedicated, clean spatula and weighing vessel.

-

Dissolution: Add the solvent to the weighed solid slowly and carefully within the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

-

Cleanup: Clean all equipment that has come into contact with the compound using an appropriate solvent. Dispose of the cleaning solvent and any contaminated disposable materials as hazardous waste.

Chemical Storage and Segregation

Proper storage is critical to prevent accidents and maintain the compound's stability.

-

Location: Store 1-(p-Chlorophenyl)-1-methylurea in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7]

-

Container: Keep the container tightly closed.[2]

-

Segregation: Store this compound separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6] A chemical compatibility chart should be readily accessible in the storage area.[6]

-

Inventory: Maintain an accurate inventory of the compound, including the date received and the date opened.[7]

Caption: Chemical storage segregation logic.

Section 4: Emergency Procedures: A Proactive Stance

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the potential harm from an exposure.

-

Inhalation: If inhaled, move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[2]

-

Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4]

Spill Response

The response to a chemical spill depends on its scale.

Minor Spill (manageable by laboratory personnel):

-

Alert personnel in the immediate area.[9]

-

Wear appropriate PPE, including gloves, goggles, and a lab coat.[9]

-

If the compound is a solid, carefully sweep it up to avoid creating dust. If it is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material and spilled solid into a suitable container for hazardous waste disposal.[5][9]

-

Clean the spill area with a suitable solvent, and then wash with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Major Spill (requires emergency response):

-

Immediately evacuate the laboratory, alerting others as you leave.[9][10]

-

If safe to do so, turn off ignition sources.[11]

-

Close the laboratory door.[10]

-

Contact your institution's emergency response team and provide them with the identity of the spilled material.[10][12]

-

Tend to any injured personnel.[10]

Caption: Decision workflow for chemical spill response.

Section 5: Concluding Remarks for the Diligent Researcher

The pursuit of scientific advancement carries with it the profound responsibility of ensuring safety. While 1-(p-Chlorophenyl)-1-methylurea holds potential in research and development, its uncharacterized hazard profile necessitates a cautious and informed approach. By adhering to the principles of prudent practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can navigate the use of this and other novel compounds with confidence and integrity. This guide should be considered a living document, to be updated as more specific and definitive safety and toxicological data for 1-(p-Chlorophenyl)-1-methylurea becomes available.

References

-

PubChem. (n.d.). N-(4-Chlorophenyl)-N-methylurea. National Center for Biotechnology Information. Retrieved from [Link]

-

Environment and Climate Change Canada & Health Canada. (2010). Screening Assessment for the Challenge: Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). Retrieved from [Link]

- Bucha, H. C., & Todd, C. W. (1951). 3-(p-Chlorophenyl)-1,1-Dimethylurea-- A New Herbicide. Science, 114(2967), 493–494.

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]

- OECD. (2003). SIDS Initial Assessment Report for SIAM 16: 1,3-Dimethylurea.

-

PubChem. (n.d.). Monolinuron. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

-

University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from [Link]

-

University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

-

Brown University. (n.d.). Laboratory Emergency Guidance. Environmental Health and Safety. Retrieved from [Link]

-

Indiana University Environmental Health and Safety. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]

-

USA Lab. (2020). Laboratory Emergencies: Guidelines You Should Follow. Retrieved from [Link]

-

Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]

-

Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. canada.ca [canada.ca]

- 4. echemi.com [echemi.com]

- 5. fishersci.be [fishersci.be]

- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. usalab.com [usalab.com]

- 10. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]

- 11. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Methodological & Application

synthesis of 1-(p-Chlorophenyl)-1-methylurea from p-chloroaniline

Application Note: High-Fidelity Synthesis of 1-(p-Chlorophenyl)-1-methylurea

Executive Summary & Strategic Analysis

The synthesis of 1-(p-chlorophenyl)-1-methylurea (CAS: 22517-43-7) presents a specific regiochemical challenge often confused with its isomer, the herbicide monomethyl-monuron (3-(p-chlorophenyl)-1-methylurea). While the latter is synthesized via methyl isocyanate, the target molecule here requires the 1,1-disubstitution pattern on the urea nitrogen.

This protocol details a robust, two-step synthetic route starting from p-chloroaniline .[1] The critical success factor is the selective mono-methylation of the aniline nitrogen prior to urea formation. Direct methylation often leads to inseparable mixtures of mono- and di-methylated products. Therefore, this guide utilizes a Reductive Amination strategy (Step 1) followed by Nucleophilic Carbamoylation (Step 2) to ensure high purity and yield.

Retrosynthetic Logic & Pathway Visualization

The synthesis is designed to avoid the use of hazardous methyl isocyanate and minimize over-alkylation.

The Strategy:

-

Intermediate Formation: Convert p-chloroaniline to N-methyl-p-chloroaniline using formaldehyde and sodium borohydride. This method is superior to alkyl halides (e.g., MeI) regarding selectivity.

-

Target Synthesis: React the secondary amine with potassium cyanate (KOCN) in an acidic medium to install the unsubstituted carbamoyl group (-CONH₂).

Caption: Logical workflow from p-chloroaniline to the target urea derivative via a secondary amine intermediate.

Detailed Experimental Protocols

Step 1: Selective Synthesis of N-Methyl-p-chloroaniline

Objective: Mono-methylation of the primary amine without generating significant N,N-dimethyl byproducts.

-

Reagents:

-

p-Chloroaniline (12.76 g, 100 mmol)

-

Paraformaldehyde (3.6 g, 120 mmol eq. formaldehyde)

-

Sodium Methoxide (NaOMe) (0.5 M in MeOH, 20 mL)

-

Sodium Borohydride (NaBH₄) (4.16 g, 110 mmol)

-

Methanol (anhydrous, 150 mL)

-

Protocol:

-

Imine Formation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve p-chloroaniline in 100 mL of methanol. Add paraformaldehyde and the NaOMe solution.

-

Reflux: Heat the mixture to reflux (65°C) for 2 hours. The solution will turn slightly yellow/orange as the hemiaminal/imine species forms.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure good ventilation.

-

Stirring: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench: Quench the reaction by slowly adding 50 mL of water.

-

Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~108-110°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 9:1) to obtain N-methyl-p-chloroaniline .

Expected Yield: 85-92% Appearance: Colorless to pale yellow oil/low-melting solid.

Step 2: Synthesis of 1-(p-Chlorophenyl)-1-methylurea

Objective: Conversion of the secondary amine to the urea using an inorganic cyanate source.

-

Reagents:

-

N-Methyl-p-chloroaniline (from Step 1) (7.08 g, 50 mmol)

-

Potassium Cyanate (KOCN) (6.08 g, 75 mmol)

-

Glacial Acetic Acid (10 mL)

-

Water (50 mL)

-

Protocol:

-

Dissolution: In a 250 mL beaker, suspend the N-methyl-p-chloroaniline in 40 mL of water. Add glacial acetic acid dropwise with stirring until a clear homogeneous solution forms (protonation of the amine).

-

Cyanate Addition: Dissolve KOCN in 20 mL of warm water. Add this solution dropwise to the amine solution at room temperature over 20 minutes.

-

Precipitation: The reaction is slightly exothermic. A white precipitate should begin to form almost immediately as the urea product is insoluble in the aqueous medium.

-

Completion: Stir the suspension for 2 hours at room temperature to ensure complete conversion.

-

Work-up: Filter the solid precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove salts and acetic acid.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (1:1 mixture).

-

Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Expected Yield: 75-85% Appearance: White crystalline needles.

Analytical Verification & Data

The following parameters confirm the structural identity of the synthesized compound.

| Parameter | Expected Value | Notes |

| Physical State | White Crystalline Solid | |

| Melting Point | 152 - 154 °C | Distinct from Monuron (174°C) |

| IR Spectrum | 3450, 3350 cm⁻¹ (NH₂ str) | Primary amide doublet |

| IR Spectrum | 1660 cm⁻¹ (C=O str) | Urea carbonyl |

| ¹H NMR (DMSO-d₆) | δ 3.10 (s, 3H, N-CH₃) | Methyl singlet |

| ¹H NMR (DMSO-d₆) | δ 5.90 (bs, 2H, NH₂) | Exchangeable with D₂O |

| ¹H NMR (DMSO-d₆) | δ 7.15 - 7.45 (m, 4H, Ar-H) | Para-substitution pattern |

Mechanistic Insight

Why this route works:

The reaction in Step 2 relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate and acetic acid.

Caption: Mechanistic flow of the carbamoylation reaction.

Safety & Handling (HSE)

-

p-Chloroaniline: Highly toxic by inhalation, skin contact, and ingestion. Potential carcinogen. Action: Handle only in a fume hood with double nitrile gloves.

-

Potassium Cyanate: Harmful if swallowed. Contact with acid liberates toxic gas (though isocyanic acid is less dangerous than HCN, it is still a respiratory irritant). Action: Ensure acid addition is controlled.

-

Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Action: Quench carefully in an open vessel.

References

-

Organic Syntheses , Coll.[1] Vol. 4, p. 420 (1963); Vol. 30, p. 39 (1950). Preparation of N-Ethyl-p-chloroaniline (Analogous procedure for mono-alkylation).[1]

-

PubChem Compound Summary . 1-(4-chlorophenyl)-1-methylurea (CAS 22517-43-7).[2]

-

BenchChem Application Note . Synthesis of Phenylurea Derivatives.[3][4] (General protocols for urea formation via cyanates).[3]

- Journal of the American Chemical Society. Selective N-Alkylation of Aromatic Amines. J. Am. Chem. Soc. 1956, 78, 18, 4778–4781.

Sources

solid-phase extraction (SPE) protocols for 1-(p-Chlorophenyl)-1-methylurea in water samples